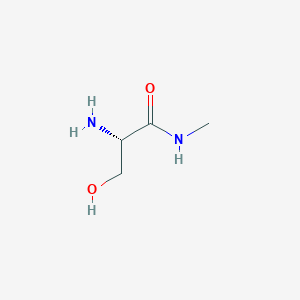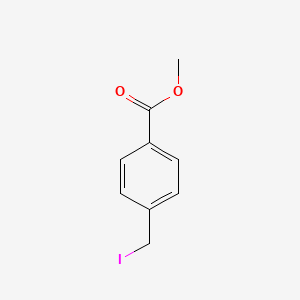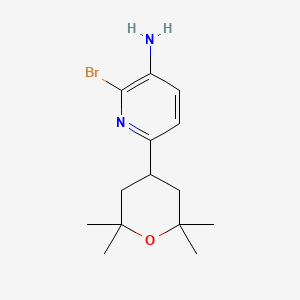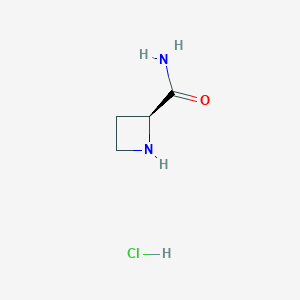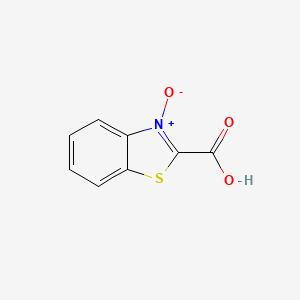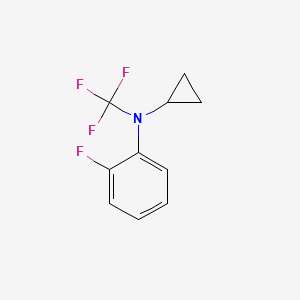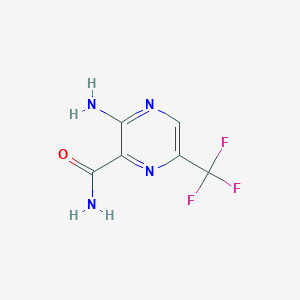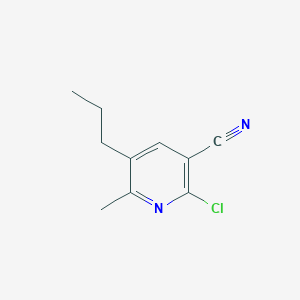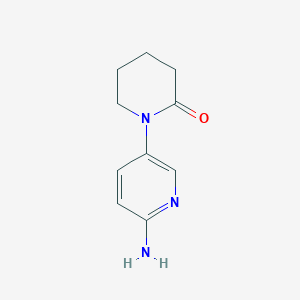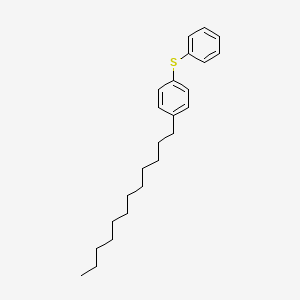
1-(Tert-butyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems have been employed to introduce tert-butyl groups efficiently . Additionally, the use of protecting groups and selective deprotection steps can be crucial in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(Tert-butyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the tert-butyl group can affect the compound’s steric and electronic properties, modulating its reactivity and interactions .
Comparison with Similar Compounds
1H-imidazole-4-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-(Tert-butyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the tert-butyl group at a different position, affecting its reactivity.
1-(Tert-butyl)-1H-imidazole-2-carboxylic acid: Another positional isomer with distinct chemical behavior.
Uniqueness: 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups, which confer distinct steric and electronic properties.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-tert-butylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-5-9-4-6(10)7(11)12/h4-5H,1-3H3,(H,11,12) |
InChI Key |
YCKCKBCZEWVTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




